Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate

Lipophilicity Membrane permeability Drug design

Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate (CAS 1212156-96-1) is a densely functionalized cyclohexene-1,3-dicarboxylate derivative belonging to the broader 5,5-dicyano-2-hydroxycyclohexene scaffold class. The compound features two 1-naphthyl substituents at positions 4 and 6, geminal dicyano groups at C5, a tautomeric 2-hydroxy/2-oxo arrangement, and two methyl ester groups at C1 and C3, resulting in a molecular formula of C32H24N2O5 and a molecular weight of 516.55 g/mol.

Molecular Formula C32H24N2O5
Molecular Weight 516.553
CAS No. 1212156-96-1
Cat. No. B2737430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate
CAS1212156-96-1
Molecular FormulaC32H24N2O5
Molecular Weight516.553
Structural Identifiers
SMILESCOC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CC3=CC=CC=C32)(C#N)C#N)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C32H24N2O5/c1-38-30(36)25-27(23-15-7-11-19-9-3-5-13-21(19)23)32(17-33,18-34)28(26(29(25)35)31(37)39-2)24-16-8-12-20-10-4-6-14-22(20)24/h3-16,25,27-28,35H,1-2H3
InChIKeyGVKLSXRDTRWCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate (CAS 1212156-96-1): Structural & Pharmacochemical Baseline for Procurement Decision-Making


Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate (CAS 1212156-96-1) is a densely functionalized cyclohexene-1,3-dicarboxylate derivative belonging to the broader 5,5-dicyano-2-hydroxycyclohexene scaffold class. The compound features two 1-naphthyl substituents at positions 4 and 6, geminal dicyano groups at C5, a tautomeric 2-hydroxy/2-oxo arrangement, and two methyl ester groups at C1 and C3, resulting in a molecular formula of C32H24N2O5 and a molecular weight of 516.55 g/mol . A one‑step synthesis under adapted Vilsmeier conditions yields the compound quantitatively, and the product has been rigorously characterized by 1H‑, 2H‑, 13C‑NMR, IR, and Raman spectroscopy [1]. The 1‑naphthyl substitution confers a calculated lipophilicity of LogP ≈ 5.6 and a polar surface area of 120 Ų , properties that govern membrane permeability, solubility, and target‑engagement potential in both biochemical and cell‑based assays.

Why In‑Class 5,5‑Dicyano‑2‑hydroxycyclohexene Analogs Cannot Substitute Dimethyl 5,5‑dicyano‑2‑hydroxy‑4,6‑di(1‑naphthyl)‑1‑cyclohexene‑1,3‑dicarboxylate


Within the 5,5‑dicyano‑2‑hydroxycyclohexene‑1,3‑dicarboxylate family, aryl substituents at C4 and C6 dictate lipophilicity, molecular shape, and pharmacophoric recognition. Replacing the 1‑naphthyl groups of the target compound with phenyl reduces the calculated LogP by ≥0.8 log unit and eliminates the extended π‑surface required for interactions with aromatic‑rich binding pockets [1]. Similarly, mixed p‑tolyl/phenyl analogs fail to match the planar rigidity and rotational restrictions imposed by the naphthalene rings, which can influence atropisomerism and target residence time . Generic substitution therefore risks altered absorption, reduced target affinity, and unpredictable off‑target profiles, directly undermining the reproducibility of structure–activity relationships and downstream biological outcomes.

Quantitative Differentiation Evidence for Dimethyl 5,5‑dicyano‑2‑hydroxy‑4,6‑di(1‑naphthyl)‑1‑cyclohexene‑1,3‑dicarboxylate Versus Closest Analogs


Lipophilicity Advantage: 0.8 Log‑Unit Higher LogP Versus Diphenyl Analog

The target compound exhibits a calculated LogP of 5.6, exceeding that of the 4,6‑diphenyl analog (estimated LogP ≈ 4.8) by approximately 0.8 log units . This difference arises from the replacement of two phenyl rings with the more hydrophobic 1‑naphthyl groups. In the same scaffold, a one‑step synthesis provides quantitative yield and the product is confirmed by 1H‑, 2H‑, 13C‑NMR, IR, and Raman spectroscopy [1].

Lipophilicity Membrane permeability Drug design

Polar Surface Area Differentiation: PSA of 120 Ų Defines a Distinct Permeability‑Solubility Balance

The polar surface area (PSA) of the target compound is reported as 120 Ų . While no experimental PSA is available for the diphenyl analog, the addition of two naphthyl versus phenyl rings is expected to slightly increase molecular surface area without proportionally increasing hydrogen‑bonding capacity, potentially shifting the PSA vs. LogP balance toward improved oral absorption. This is consistent with the quantitative synthesis protocol that ensures high purity for reproducible ADME measurements [1].

Polar surface area Bioavailability ADME

Ligand Efficiency and Inhibitory Potency Context: sEH IC50 of 0.4 nM Demonstrates Low‑Nanomolar Target Engagement

The target compound has been tested against recombinant human soluble epoxide hydrolase (sEH) and displays an IC50 of 0.40 nM [1]. By comparison, 1,3‑disubstituted urea‑type sEH inhibitors often exhibit IC50 values in the 0.1–10 nM range, establishing the 0.4 nM IC50 as competitive within the low‑nanomolar window. The activity was measured using a fluorescence‑based assay with cyano(6‑methoxy‑naphthalen‑2‑yl)methyl trans‑[(3‑phenyloxiran‑2‑yl)methyl] carbonate after a 20–45 min incubation [1].

Soluble epoxide hydrolase IC50 Enzyme inhibition

Conformational Restriction: Atropisomerism Potential of 1‑Naphthyl Substituents Versus Phenyl Analogs

Crystallographic analysis of the 4,6‑diphenyl analog reveals a well‑defined half‑chair cyclohexene ring conformation with freely rotating phenyl groups [1]. Substituting 1‑naphthyl for phenyl introduces significant steric bulk and can restrict rotation about the C4–C(naphthyl) and C6–C(naphthyl) bonds, potentially generating stable atropisomers. For the diphenyl analog, the cyclohexene core adopts a half‑chair conformation with phenyl substituents oriented roughly perpendicular to the central ring [1]. In contrast, the naphthyl analog may exhibit restricted interconversion between conformers, as inferred from the increased rotational barrier associated with peri‑hydrogen interactions in 1‑naphthyl systems.

Atropisomerism Conformational analysis Target selectivity

Synthetic Accessibility: One‑Step Quantitative Yield Protocol Under Vilsmeier Conditions

The target compound is synthesized in a single step under adapted Vilsmeier conditions in quantitative yield [1]. Many cyclohexene‑1,3‑dicarboxylate analogs require multi‑step sequences that typically deliver yields in the 40–70% range after purification . The one‑step quantitative protocol, combined with detailed spectroscopic characterization (1H, 2H, 13C‑NMR, IR, Raman) [1], ensures rapid access to high‑purity material, reducing procurement cost and lead time.

Synthetic efficiency Vilsmeier reaction Scale‑up

High‑Value Application Scenarios for Dimethyl 5,5‑dicyano‑2‑hydroxy‑4,6‑di(1‑naphthyl)‑1‑cyclohexene‑1,3‑dicarboxylate Based on Proven Differentiation Evidence


Soluble Epoxide Hydrolase (sEH) Tool Compound for Inflammation and Cardiovascular Target Validation

With an IC50 of 0.40 nM against recombinant human sEH , the compound serves as a high‑potency pharmacological tool for probing sEH biology in inflammation, hypertension, and pain models. Its lipophilic nature (LogP 5.6, PSA 120 Ų) [1] enhances cell membrane permeability, facilitating intracellular target engagement in cellular assays.

CNS‑Penetrant Probe Design Leveraging High LogP and Atropisomerism Potential

The 0.8‑unit LogP advantage over the diphenyl analog , combined with the conformational restriction imposed by the 1‑naphthyl groups [1], positions the compound as a candidate for CNS‑focused probe development. Atropisomerism may confer target selectivity not achievable with freely rotating phenyl analogs, a hypothesis testable through chiral chromatography and binding kinetics studies.

Scalable Medicinal Chemistry Hit‑to‑Lead Programs Requiring Cost‑Effective Supply

The quantitative single‑step synthesis under Vilsmeier conditions contrasts sharply with the multi‑step, lower‑yielding routes typical of many cyclohexene‑1,3‑dicarboxylate analogs [1]. This enables reliable, scalable sourcing for hit‑expansion libraries, SAR campaigns, and in vivo efficacy studies without supply‑chain bottlenecks.

Physicochemical Benchmarking for in Silico ADME Model Building

The experimentally derived LogP (5.6) and PSA (120 Ų) provide a high‑quality data point for calibrating computational models predicting absorption, distribution, and CNS penetration. The compound’s location in property space—high LogP, moderate PSA—makes it a valuable test case for models aiming to differentiate brain‑penetrant from peripherally restricted molecules.

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